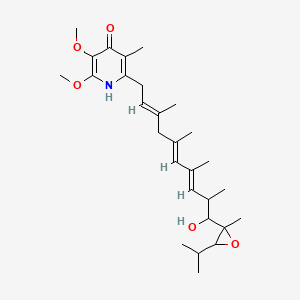

4-Pyridinol, 2-(10-hydroxy-3,5,7,9-tetramethyl-10-(2-methyl-3-(1-methylethyl)-2-oxiranyl)-2,5,7-decatrienyl)-5,6-dimethoxy-3-methyl-

Descripción

Piericidin C4 is a member of the piericidin family, a group of microbial metabolites primarily produced by actinomycetes, especially members of the genus Streptomyces . These compounds are characterized by a 4-pyridinol core linked with a methylated polyketide side chain . Piericidin C4, like other piericidins, exhibits significant biological activities, including insecticidal, antimicrobial, and antitumor effects .

Propiedades

Número CAS |

58947-80-1 |

|---|---|

Fórmula molecular |

C28H43NO5 |

Peso molecular |

473.6 g/mol |

Nombre IUPAC |

2-[(2E,5E,7E)-10-hydroxy-3,5,7,9-tetramethyl-10-(2-methyl-3-propan-2-yloxiran-2-yl)deca-2,5,7-trienyl]-5,6-dimethoxy-3-methyl-1H-pyridin-4-one |

InChI |

InChI=1S/C28H43NO5/c1-16(2)26-28(8,34-26)25(31)20(6)15-19(5)14-18(4)13-17(3)11-12-22-21(7)23(30)24(32-9)27(29-22)33-10/h11,14-16,20,25-26,31H,12-13H2,1-10H3,(H,29,30)/b17-11+,18-14+,19-15+ |

Clave InChI |

RFTFEALLKIDHER-DEGVWKHVSA-N |

SMILES isomérico |

CC1=C(NC(=C(C1=O)OC)OC)C/C=C(\C)/C/C(=C/C(=C/C(C)C(C2(C(O2)C(C)C)C)O)/C)/C |

SMILES canónico |

CC1=C(NC(=C(C1=O)OC)OC)CC=C(C)CC(=CC(=CC(C)C(C2(C(O2)C(C)C)C)O)C)C |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of piericidins, including Piericidin C4, involves various synthetic strategies. The total synthesis of piericidins typically starts with the construction of the 4-pyridinol core, followed by the attachment of the methylated polyketide side chain . Key steps in the synthesis include:

- Formation of the pyridine ring.

- Introduction of methoxy groups.

- Attachment of the polyketide side chain through aldol reactions and other carbon-carbon bond-forming reactions .

Industrial Production Methods

Industrial production of piericidins, including Piericidin C4, is primarily achieved through fermentation processes using Streptomyces species . Optimization of fermentation conditions, such as nutrient composition, pH, temperature, and aeration, is crucial for maximizing yield .

Análisis De Reacciones Químicas

Types of Reactions

Piericidin C4 undergoes various chemical reactions, including:

Oxidation: Piericidin C4 can be oxidized to form corresponding quinones.

Reduction: Reduction of Piericidin C4 can lead to the formation of dihydropiericidins.

Substitution: Substitution reactions can occur at the methoxy groups or the polyketide side chain.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Various nucleophiles can be used for substitution reactions, including amines and thiols.

Major Products Formed

Oxidation: Quinones.

Reduction: Dihydropiericidins.

Substitution: Amino or thio-substituted piericidins.

Aplicaciones Científicas De Investigación

Piericidin C4 has a wide range of scientific research applications:

Mecanismo De Acción

Piericidin C4 exerts its effects primarily by inhibiting NADH-ubiquinone oxidoreductase (complex I) in the mitochondrial electron transport chain . This inhibition disrupts electron transport, leading to a decrease in ATP production and an increase in reactive oxygen species . The structural similarity of piericidins to coenzyme Q allows them to compete for binding sites, effectively blocking the normal function of the enzyme .

Comparación Con Compuestos Similares

Piericidin C4 is structurally similar to other piericidins, such as Piericidin A and Piericidin B . it exhibits unique biological activities and potency:

Piericidin A: Known for its potent insecticidal activity.

Piericidin B: Exhibits strong antimicrobial properties.

Piericidin C4 stands out due to its balanced profile of insecticidal, antimicrobial, and antitumor activities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.